REACTION_CXSMILES
|
CO[C:3]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:4]=1[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH2:18]([Mg]Cl)[CH2:19][CH3:20].CCOCC.C(O)(=O)C>C1COCC1.O>[CH3:17][O:16][C:15]1[C:3]([CH2:18][CH2:19][CH3:20])=[C:4]([CH:12]=[CH:13][CH:14]=1)[C:5]([O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[O:6]
|
Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)OC(C)(C)C)C=CC=C1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Cl
|
Name
|
|
Quantity
|
448.5 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
855 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
51.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-12 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −10° C
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase with methyl-tert-butylether (3×100 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrate the organic phase in vacuo
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)OC(C)(C)C)C=CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |